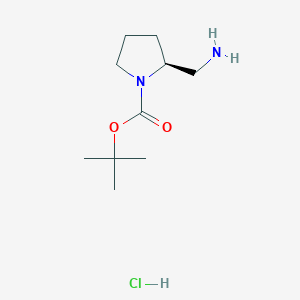

(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Description

(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1190307-87-9) is a chiral pyrrolidine derivative widely employed as a building block in pharmaceutical synthesis. Its molecular formula is C₁₀H₂₁ClN₂O₂, with a molecular weight of 260.74 g/mol. The compound features a Boc (tert-butoxycarbonyl)-protected pyrrolidine backbone substituted with an aminomethyl group at the C2 position, in the S-configuration. The hydrochloride salt enhances its stability and water solubility, making it suitable for use in aqueous reaction conditions .

This compound is synthesized via Boc protection of the pyrrolidine amine, followed by resolution to isolate the S-enantiomer. Its primary application lies in the development of active pharmaceutical ingredients (APIs), particularly those requiring chiral specificity, such as protease inhibitors or kinase-targeting drugs .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYQQPSDLQAGFQ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662510 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190890-11-9 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Des Réactions Chimiques

(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Amides, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various aminomethyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Synthesis of Bioactive Molecules

- (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride serves as a precursor for synthesizing various bioactive compounds. For instance, it has been utilized in the synthesis of imidazo[1,2-b]pyridazine derivatives, which act as potent inhibitors of IKKβ, an important target in cancer therapy .

-

Chiral Organocatalysts

- This compound can be employed to create chiral organocatalysts for asymmetric reactions. Specifically, it has been used to develop a pyrrolidine-based Merrifield resin that facilitates the asymmetric Michael addition of ketones with nitrostyrenes, showcasing its utility in enantioselective synthesis .

- Pharmaceutical Development

Case Study 1: Synthesis of IKKβ Inhibitors

A study demonstrated the synthesis of imidazo[1,2-b]pyridazine derivatives from this compound. These derivatives showed significant inhibition of IKKβ activity, indicating potential therapeutic applications in inflammatory diseases and cancer .

Case Study 2: Development of Chiral Catalysts

Research highlighted the use of this compound in creating a chiral organocatalyst that facilitated the asymmetric Michael addition reaction. The catalyst exhibited high enantioselectivity and efficiency, making it a promising tool for synthetic chemists aiming to produce chiral compounds .

Mécanisme D'action

The mechanism by which (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological research.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride with its structural analog, tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Ref: 10-F536086), and highlights key differences in substituents, stereochemistry, and applications.

Key Structural and Functional Differences

Substituents: The target compound has an aminomethyl (-CH₂NH₂) group at C2, enabling nucleophilic reactions (e.g., amide bond formation). The analog contains a hydroxymethyl (-CH₂OH) group at C2 and a fluoro (-F) substituent at C3. The hydroxymethyl group allows oxidation to carboxylic acids or esterification, while fluorine enhances metabolic stability and lipophilicity .

Stereochemistry :

- The target compound has an S -configuration at C2, critical for chiral recognition in drug-receptor interactions.

- The analog exhibits 2R,4S stereochemistry, which may alter its binding affinity to biological targets compared to the S-enantiomer.

Salt Form :

- The hydrochloride salt in the target compound improves aqueous solubility and crystallinity.

- The analog is a free base, likely requiring alternative salt forms for enhanced solubility.

Data Table: Comparative Properties

| Property | This compound | tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

|---|---|---|

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | C₁₁H₁₈FNO₃ |

| Molecular Weight | 260.74 g/mol | ~231.27 g/mol (calculated) |

| Key Substituents | C2: Aminomethyl | C2: Hydroxymethyl; C4: Fluoro |

| Stereochemistry | S-configuration at C2 | 2R,4S configuration |

| Solubility | High (due to HCl salt) | Moderate (polar organic solvents) |

| Primary Applications | Chiral intermediate in APIs | Fluorinated drug candidates, metabolic stability enhancement |

Research Findings and Practical Implications

Aminomethyl vs. Hydroxymethyl Reactivity: The aminomethyl group in the target compound facilitates coupling reactions (e.g., with carboxylic acids to form amides), a critical step in peptide-like drug synthesis. The hydroxymethyl group in the analog supports oxidation to aldehydes/carboxylic acids or functionalization via ester linkages, offering divergent synthetic pathways .

Fluorine’s electron-withdrawing effects also reduce metabolic degradation in vivo .

Stereochemical Influence :

- The S -configuration in the target compound is often selected for enantioselective synthesis, whereas the 2R,4S diastereomer in the analog may exhibit distinct pharmacological profiles due to altered spatial orientation.

Salt Form Advantages :

- The hydrochloride salt form of the target compound ensures stability during storage and compatibility with aqueous-phase reactions, unlike the free-base analog, which may require additional formulation steps.

Activité Biologique

(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, with the CAS number 1190890-11-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C10H20N2O2- HCl

- Molecular Weight : 236.73 g/mol

- Purity : Typically specified in research contexts, but specific values may vary based on supplier and batch.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antibacterial agent, anticancer properties, and effects on neurological pathways.

Antibacterial Activity

Recent studies have indicated that pyrrole-containing compounds exhibit promising antibacterial properties. For instance, derivatives with similar structures have shown significant potency against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. While specific data on this compound is limited, its structural similarities to known active compounds suggest potential efficacy in this area .

| Compound Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Derivatives | 0.125 | Methicillin-susceptible Staphylococcus aureus |

| Pyrrole Benzamide | 3.125 | Staphylococcus aureus |

Anticancer Properties

Research has also highlighted the role of pyrrolidine derivatives in cancer therapy. Compounds with similar frameworks have demonstrated cytotoxic effects in various cancer cell lines. Notably, studies have reported that certain pyrrolidine derivatives induce apoptosis and inhibit cell proliferation in hypopharyngeal tumor models .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of pyrrole derivatives, revealing that certain compounds exhibited MIC values significantly lower than traditional antibiotics like vancomycin. This suggests that this compound could be a candidate for further antibacterial research.

- Cancer Cell Line Studies : In vitro studies demonstrated that pyrrolidine derivatives can induce apoptosis in cancer cells, with mechanisms involving the modulation of apoptotic pathways and interactions with cellular receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring significantly affect potency and selectivity for biological targets:

- Substituent Effects : The presence of electron-donating or withdrawing groups can enhance or diminish activity against specific targets.

Méthodes De Préparation

Pyrrolidine Ring Formation and Stereocontrol

The pyrrolidine ring is typically constructed from amino acid derivatives or related precursors. For example, chiral amino acids protected with Boc groups can be cyclized or transformed into pyrrolidine rings with retention of stereochemistry. One method involves the use of (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-substituted precursors under catalytic hydrogenation conditions to form the chiral pyrrolidine ring with high enantioselectivity.

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via reductive amination or nucleophilic substitution. A common approach is the nucleophilic addition of (S)-tert-butyl pyrrolidin-3-ylcarbamate to activated intermediates under basic conditions, followed by Boc deprotection steps. Alternatively, hydrogenation of nitromethylene intermediates in the presence of Raney nickel and hydrochloric acid can yield 2-aminomethylpyrrolidine derivatives.

Protection of the Amino Group

The amino group is protected as a tert-butyl carbamate (Boc) to prevent side reactions during synthesis. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions. The Boc group is stable under many reaction conditions but can be removed later by acid treatment to yield the free amine hydrochloride salt.

Conversion to Hydrochloride Salt

The final step often involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing the compound's stability and handling properties.

Representative Preparation Example and Reaction Conditions

Industrial and Advanced Methods

Flow Microreactor Systems

Industrial synthesis may employ flow microreactor systems for enhanced efficiency, versatility, and sustainability compared to batch processes. These systems allow precise control over reaction parameters such as temperature, pressure, and residence time, improving yield and stereoselectivity in the preparation of tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate derivatives.

Catalytic Asymmetric Hydrogenation

Use of chiral catalysts under hydrogen pressure in autoclaves enables stereoselective hydrogenation of pyrroline or pyrrolidinone intermediates to the desired chiral pyrrolidine derivatives. For instance, hydrogenation at 1.4–1.5 MPa and 50 °C in ethanol/DMF solvent mixtures has been reported.

Summary of Key Research Findings

- The synthesis of (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is typically achieved through multi-step routes involving chiral precursor preparation, reductive amination or hydrogenation, and Boc protection.

- Hydrogenation of nitromethylene intermediates using Raney nickel under high hydrogen pressure is an effective method for aminomethyl group introduction.

- Boc protection is crucial for amine stability during synthesis and can be removed under acidic conditions to yield the hydrochloride salt.

- Flow microreactor technology and chiral catalytic hydrogenation improve process efficiency and stereoselectivity in industrial settings.

Q & A

Q. What protocols ensure reproducibility in scaling up peptide conjugates derived from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.